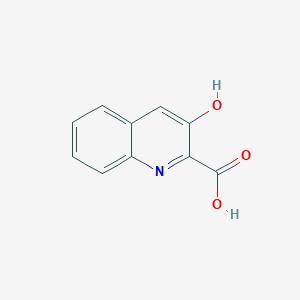

3-Hydroxyquinoline-2-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-hydroxyquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-5-6-3-1-2-4-7(6)11-9(8)10(13)14/h1-5,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKZBVQIMVUGIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3-Hydroxyquinoline-2-carboxylic acid starting materials

The following technical guide details the synthesis of 3-Hydroxyquinoline-2-carboxylic acid (3-HQA) , a critical scaffold in medicinal chemistry known for its metal-chelating properties and utility as an inhibitor of enzymes such as protein kinase CK2.

This guide prioritizes the Modified Friedländer Condensation route (optimized by the Cuny group and others), as it offers a robust, constructive approach from accessible starting materials, avoiding the low yields associated with direct functionalization of the quinoline ring.

Executive Summary

Target Molecule: 3-Hydroxyquinoline-2-carboxylic acid (CAS: 15462-45-0) Core Application: Metalloenzyme inhibition, chromophore synthesis, and fragment-based drug discovery. Primary Synthetic Strategy: Modified Friedländer Condensation followed by Sandmeyer Hydroxylation. Key Starting Materials: 2-Nitrobenzaldehyde, Ethyl Bromopyruvate.

Retrosynthetic Analysis

The structural logic of 3-HQA suggests a disconnection at the N1-C2 and C3-C4 bonds. The most efficient construction assembles the pyridine ring onto a benzene scaffold using a 2-aminobenzaldehyde derivative and a two-carbon pyruvate synthon.

-

Fragment A (Nucleophile): 2-Aminobenzaldehyde (generated in situ or ex situ from 2-Nitrobenzaldehyde).

-

Fragment B (Electrophile): Ethyl Bromopyruvate (provides the C2-C3-C4 fragment and the carboxylate handle).

Primary Synthetic Route: The Modified Friedländer Protocol

This route is preferred for its scalability and the stability of intermediates. It proceeds in four distinct stages: Reduction, Condensation/Cyclization, Diazotization (Sandmeyer), and Hydrolysis.

Phase 1: Preparation of the Nucleophile

Starting Material: 2-Nitrobenzaldehyde Reagents: Iron powder (Fe), Hydrochloric acid (HCl), Ethanol (EtOH).

-

Reduction: 2-Nitrobenzaldehyde is reduced to 2-Aminobenzaldehyde .

-

Protocol: Dissolve 2-nitrobenzaldehyde in EtOH/Water. Add Fe powder and catalytic HCl. Reflux until the nitro group is fully reduced (monitored by TLC).

-

Critical Control: 2-Aminobenzaldehyde is prone to self-condensation (polymerization). It should be used immediately or stored under inert atmosphere at low temperature.

-

Phase 2: Construction of the Quinoline Core

Reagents: Ethyl Bromopyruvate, Sodium Azide (NaN

Note: Direct reaction with ethyl bromopyruvate typically yields the 3-bromo derivative. The high-yield route described in recent literature (e.g., Cuny et al.) often employs a sequence involving azide displacement or direct amination to access the 3-amino intermediate.

-

Condensation: 2-Aminobenzaldehyde reacts with Ethyl Bromopyruvate .

-

Mechanism:[1] The amino group attacks the ketone carbonyl (Schiff base formation), followed by cyclization of the alpha-methylene onto the aldehyde carbonyl.

-

Intermediate: This step yields Ethyl 3-aminoquinoline-2-carboxylate (often via an intermediate 3-bromo compound which is converted to the amine, or using ethyl 3-azidopyruvate generated in situ).

-

Yield: Literature reports yields up to 90% for the amino-ester intermediate using optimized conditions.

-

Phase 3: Sandmeyer Hydroxylation

Reagents: Sodium Nitrite (NaNO

-

Diazotization: The 3-aminoquinoline-2-carboxylate is dissolved in 40-50% H

SO -

Hydrolysis: The cold diazonium solution is added dropwise to a boiling solution of dilute H

SO-

Causality: The high temperature ensures rapid displacement of the N

group by water (forming the -OH) rather than side reactions. -

Observation: Evolution of nitrogen gas bubbles.

-

Product:Ethyl 3-hydroxyquinoline-2-carboxylate .

-

Phase 4: Ester Hydrolysis

Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), THF/Water.

-

Saponification: The ethyl ester is hydrolyzed using LiOH in a THF/Water mixture at room temperature.

-

Acidification: Careful acidification with HCl precipitates the free acid, 3-Hydroxyquinoline-2-carboxylic acid .

Data Summary Table

| Step | Transformation | Reagents | Key Condition | Typical Yield |

| 1 | Nitro Reduction | Fe, HCl, EtOH | Reflux, 1h | 85-90% |

| 2 | Cyclization | Ethyl Bromopyruvate | Reflux, Base | 80-90% |

| 3 | Hydroxylation | NaNO | 0°C | 65-70% |

| 4 | Hydrolysis | LiOH, THF/H | RT, 2h | >95% |

Reaction Pathway Diagram (DOT)

Caption: Step-wise synthesis of 3-HQA via the Modified Friedländer/Sandmeyer route.

Alternative Route: Functionalization of 3-Hydroxyquinoline

An alternative approach, described by Jahng et al., starts from the pre-formed quinoline ring.

-

Protection: 3-Hydroxyquinoline is protected with Methoxymethyl chloride (MOM-Cl).

-

Lithiation: Directed ortho-lithiation at the C2 position using n-BuLi or MeLi.

-

Carboxylation: Quenching the lithiated species with CO

or an equivalent electrophile. -

Deprotection: Acidic cleavage of the MOM group. Critique: While chemically elegant, this route requires cryogenic conditions (-78°C) and organolithium reagents, making it less robust for large-scale preparation compared to the Friedländer condensation.

Safety & Handling

-

Ethyl Bromopyruvate: A potent lachrymator and alkylating agent. Handle exclusively in a fume hood.

-

Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and proceed immediately to the hydrolysis step.

-

2-Aminobenzaldehyde: Unstable; prepare fresh to avoid polymerization which reduces yield.

References

-

Synthesis of Thiochondrilline C and 3-Hydroxyquinoline-2-carboxylic Acid : Tulla-Puche, J., et al. "Synthesis and Antiproliferative Activity Evaluation of the Disulfide-Containing Cyclic Peptide Thiochondrilline C and Derivatives." Journal of Natural Products, 2015, 78(10), 2398–2404.

- Modified Friedländer Condensation: Boger, D. L., et al. "A Modified Friedländer Condensation for the Synthesis of 3-Hydroxyquinoline-2-carboxylates." The Journal of Organic Chemistry, 1999/2000.

-

Functionalization Route : Jahng, Y., et al.[3][4] "A new approach to 3-hydroxyquinoline-2-carboxylic acid."[5][6] Tetrahedron, 2005, 61(6), 1407-1411.[7]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 2. quintus.mickel.ch [quintus.mickel.ch]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

3-Hydroxyquinoline-2-carboxylic acid spectroscopic data NMR IR mass spec

[1][2][3][4][5][6]

Executive Summary

3-Hydroxyquinoline-2-carboxylic acid (3-HQA) , also known as 3-hydroxyquinaldic acid , is a critical heteroaromatic scaffold used primarily as a chromophore in the synthesis of bisintercalating antitumor antibiotics (e.g., Thiocoraline, Sandramycin) and as a siderophore precursor in biological systems.[1][2] Its structural uniqueness lies in the 3-hydroxyl group adjacent to the 2-carboxylic acid, creating a bidentate chelation site and a distinct electronic environment that governs its spectroscopic signature.

This guide details the spectroscopic characterization (NMR, IR, MS) of 3-HQA, grounded in its synthetic origin and biological relevance.

Chemical Identity & Physicochemical Properties[1][2][4][6]

| Property | Data |

| IUPAC Name | 3-Hydroxyquinoline-2-carboxylic acid |

| Common Synonyms | 3-Hydroxyquinaldic acid; 3-HQA |

| CAS Number | 15462-45-0 |

| Molecular Formula | C |

| Molecular Weight | 189.17 g/mol |

| Melting Point | 187–190 °C (decomposition) |

| Solubility | Soluble in DMSO, DMF, dilute alkali; sparingly soluble in water/acid. |

| Appearance | Yellow crystalline powder |

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, 3-HQA is typically synthesized via a modified Pfitzinger reaction . Understanding this pathway is essential for identifying potential impurities (e.g., isatin residues or decarboxylated 3-hydroxyquinoline).

Synthetic Workflow

The reaction involves the condensation of isatin with chloropyruvic acid (or bromopyruvic acid) in an alkaline medium. The 3-OH group is introduced directly via the pyruvate derivative, avoiding complex oxidation steps later.

Caption: Modified Pfitzinger synthesis pathway for 3-HQA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of 3-HQA is characterized by the absence of a proton at the C2 and C3 positions. The most diagnostic signal is the H4 singlet , which distinguishes it from other quinoline isomers where H3 and H4 would couple.

H NMR Data (DMSO-d , 400 MHz)

Note: Chemical shifts (

| Position | Multiplicity | Assignment Logic | ||

| COOH | 13.0 – 14.0 | Broad Singlet | - | Carboxylic acid proton; often very broad or invisible due to exchange. |

| OH (C3) | 10.0 – 11.5 | Broad Singlet | - | Phenolic proton; deshielded by intramolecular H-bonding to C2-carbonyl. |

| H4 | 8.50 – 8.60 | Singlet (s) | - | Diagnostic Peak. Isolated proton on the heteroaromatic ring. No vicinal coupling. |

| H8 | 8.05 – 8.15 | Doublet (d) | ~8.0 | Peri-position to Nitrogen; deshielded. |

| H5 | 7.90 – 8.00 | Doublet (d) | ~8.0 | Peri-position to C4; deshielded by aromatic ring current. |

| H7 | 7.60 – 7.70 | Triplet/Multiplet | ~7.5 | Meta to Nitrogen. |

| H6 | 7.50 – 7.60 | Triplet/Multiplet | ~7.5 | Para to Nitrogen. |

C NMR Data (DMSO-d , 100 MHz)

-

Carbonyl (COOH): ~170.0 ppm

-

C2 (Quaternary): ~140.0 – 145.0 ppm (Deshielded by N and COOH)

-

C3 (C-OH): ~150.0 – 155.0 ppm (Deshielded by Oxygen)

-

C4: ~120.0 – 125.0 ppm

-

Junction Carbons (C4a/C8a): ~128.0 – 130.0 ppm / ~140.0 ppm

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern involving the sequential loss of the carboxylic acid group and the hydroxyl moiety.

Ionization & Molecular Ion

-

Method: ESI (Electrospray Ionization) or EI (Electron Impact).

-

Polarity: Positive Mode (+).

-

Molecular Ion (

or-

190.05 (

-

189.04 (

-

190.05 (

Fragmentation Pathway

The primary fragmentation channel involves decarboxylation followed by ring degradation.

Caption: Proposed ESI+ fragmentation pathway for 3-HQA.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid dimer features and the heteroaromatic ring vibrations.

| Frequency (cm | Vibration Mode | Description |

| 3200 – 3400 | O-H Stretch | Sharp to broad band (Phenolic OH). |

| 2500 – 3300 | O-H Stretch (Acid) | Very broad "hump" characteristic of carboxylic acid dimers. |

| 1700 – 1740 | C=O Stretch | Strong carbonyl absorption (Carboxylic acid). |

| 1600 – 1620 | C=N / C=C Stretch | Quinoline ring skeletal vibrations. |

| 1200 – 1300 | C-O Stretch | Phenolic C-O and Acid C-O stretching. |

Biological Context & Application

3-HQA is not merely a synthetic intermediate; it is a bioactive chromophore found in nature.

-

Siderophores: It serves as a chelating subunit in siderophores (iron carriers) produced by Streptomyces species.

-

Bisintercalators: It is the DNA-binding moiety in potent antitumor antibiotics like Thiocoraline and Sandramycin .[3] The planar quinoline ring intercalates between DNA base pairs, while the peptide backbone resides in the minor groove.

References

-

Synthesis & Characterization

- Fernández, F., et al. "A new approach to 3-hydroxyquinoline-2-carboxylic acid." Tetrahedron, 2005, 61(6), 1407–1411.

-

Natural Product Isolation (NMR Data Source)

-

Ortiz-López, F. J., et al. "New 3-Hydroxyquinaldic Acid Derivatives from Cultures of the Marine Derived Actinomycete Streptomyces cyaneofuscatus M-157." Marine Drugs, 2018, 16 (10), 371.[4]

-

-

Biological Relevance (Thiocoraline)

- Boger, D. L., et al. "Total Synthesis of Thiocoraline and BE-22179." Journal of the American Chemical Society, 2000, 122, 2956.

- Pretsch, E., et al.

Sources

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Characterization of Echinomycin Biosynthesis: Formation and Hydroxylation of L-Tryptophanyl-S-Enzyme and Oxidation of (2S,3S) β-Hydroxytryptophan | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling & Solubility Mechanics of 3-Hydroxyquinoline-2-carboxylic Acid (3-HQA)

This guide provides a rigorous technical analysis of the physicochemical properties and solubility mechanics of 3-Hydroxyquinoline-2-carboxylic acid (3-HQA) . It is designed for researchers optimizing the synthesis of chromodepsipeptide antibiotics (e.g., Thiocoraline, Echinomycin) or developing metal-chelating assays.

Executive Summary

3-Hydroxyquinoline-2-carboxylic acid (3-HQA) is a fused heterocyclic chromophore (CAS: 15462-45-0) critical to the bioactivity of DNA-bisintercalating antibiotics. Its utility in drug development is often bottlenecked by its poor aqueous solubility at neutral pH, a consequence of its rigid planar geometry and strong intramolecular hydrogen bonding.

This guide details the mechanistic basis of 3-HQA’s solubility, providing validated protocols for solubilization and pKa determination. Researchers should treat 3-HQA not merely as a carboxylic acid, but as an amphoteric chelator where solubility is strictly pH- and metal-dependent.

Chemical Identity & Structural Basis[1][2][3][4]

| Property | Specification |

| IUPAC Name | 3-Hydroxyquinoline-2-carboxylic acid |

| Common Name | 3-Hydroxyquinaldic acid (3-HQA) |

| CAS Number | 15462-45-0 |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 187–190 °C (Decomposes) |

| LogP (Predicted) | ~1.73 (Moderate Lipophilicity) |

The Solubility Paradox: Intramolecular Forces

3-HQA exhibits lower solubility than its isomer kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) due to a specific structural motif:

-

Planarity & Stacking: X-ray crystallography confirms the molecule is nearly planar, facilitating strong

- -

Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the 3-hydroxyl group and the carbonyl oxygen of the 2-carboxylate. This "locks" the molecule in a pseudo-ring structure, reducing its ability to interact with water molecules and effectively masking the polar groups.

Solubility Profile & pH Dependence

The solubility of 3-HQA follows a classical U-shaped pH-solubility profile typical of zwitterionic ampholytes.

Aqueous Solubility Landscape

-

pH < 2 (Acidic): High Solubility. The quinoline nitrogen becomes protonated (

), breaking the stacking interactions and increasing polarity. -

pH 3 – 5 (Isoelectric Region): Minimum Solubility. The molecule exists predominantly as a neutral species or zwitterion with net-zero charge. The intramolecular H-bond is dominant here, leading to precipitation.

-

pH > 8 (Basic): High Solubility. Deprotonation of the carboxylic acid (

) and eventually the phenolic hydroxyl (

Solvent Compatibility Table

| Solvent System | Solubility Rating | Application Notes |

| Water (pH 7) | Poor (< 0.1 mg/mL) | Requires pH adjustment or surfactant. |

| 0.1 M NaOH | Excellent (> 10 mg/mL) | Forms the soluble sodium dicarboxylate salt. |

| 0.1 M HCl | Good (> 5 mg/mL) | Forms the soluble hydrochloride salt. |

| DMSO | Moderate (Heat required) | Preferred stock solvent for biological assays. |

| Methanol/Ethanol | Slight | Improved by adding 5% acetic acid or ammonia. |

| DCM / DMF (19:1) | Moderate | Standard solvent mixture for solid-phase peptide synthesis (SPPS). |

Mechanistic Diagrams

pH-Dependent Speciation Pathway

The following diagram illustrates the protonation states of 3-HQA. Note the "Solubility Valley" in the neutral range.

Caption: Predicted speciation of 3-HQA. Solubility is lowest in the pH 3–5 range where the neutral/zwitterionic form dominates.

Experimental Protocols

Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)

Purpose: To generate accurate solubility data for formulation development.

Reagents:

-

3-HQA (Solid, >95% purity)

-

Buffer systems (Phosphate pH 7.4, Acetate pH 4.0, Glycine pH 2.0)

-

HPLC Grade Acetonitrile

Workflow:

-

Saturation: Add excess 3-HQA solid (~10 mg) to 2 mL of buffer in a borosilicate glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm). Note: 24h is critical to overcome the high crystal lattice energy.

-

Phase Separation: Centrifuge at 10,000 x g for 10 minutes.

-

Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).

-

Quantification: Dilute filtrate 1:10 in mobile phase and analyze via HPLC-UV (254 nm).

-

Column: C18 Reverse Phase.

-

Mobile Phase: ACN:Water (0.1% TFA) gradient.

-

Protocol B: Potentiometric pKa Determination

Purpose: To determine the ionization constants essential for predicting environmental behavior.

Logic: Due to low aqueous solubility, a mixed-solvent titration (Water:Methanol) is extrapolated to zero organic content (Yasuda-Shedlovsky extrapolation).

Steps:

-

Prepare a 1 mM solution of 3-HQA in 30% (v/v) Methanol/Water.

-

Acidify to pH 2.0 using 0.1 M HCl.

-

Titrate with 0.1 M carbonate-free NaOH under

atmosphere. -

Record pH vs. Volume added.

-

Calculation: Identify inflection points.

-

Inflection 1 (Acidic): Corresponds to Carboxylic Acid deprotonation (Est. pKa ~ 2.5 - 3.0 due to ortho-OH effect).

-

Inflection 2 (Basic): Corresponds to Phenolic OH deprotonation (Est. pKa > 10).[1]

-

Synthesis & Purification Workflow

The following diagram outlines the standard purification route for 3-HQA derivatives, highlighting the solubility-driven decision points.

Caption: Purification workflow exploiting the pH-dependent solubility minimum of 3-HQA.

Implications for Drug Development

-

Metal Interference: 3-HQA is a potent siderophore. In formulation, avoid trace metal contamination (Fe, Cu, Zn) as these form insoluble 2:1 or 3:1 complexes that precipitate out of solution.

-

Bioavailability: The zwitterionic nature at physiological pH (7.4) limits passive membrane permeability. Prodrug strategies (esterification of the carboxylic acid) are recommended to improve lipophilicity and solubility.

-

Fluorescence Assays: 3-HQA derivatives often exhibit Excited State Intramolecular Proton Transfer (ESIPT). Solubility issues can cause aggregation-induced quenching; ensure concentrations are below 10 µM in aqueous buffers.

References

-

Chemical Identity & Properties

- PubChem Compound Summary for CID 15462-45-0.

-

[Link]

-

Crystal Structure & Stacking Interactions

-

Synthesis & Bioactivity (Thiocoraline/Chromodepsipeptides)

- Zamudio-Vázquez, R., et al. (2013). Solid-Phase Synthesis of Oxathiocoraline by a Key Intermolecular Disulfide Dimer. Journal of the American Chemical Society.

-

[Link]

-

Natural Product Isolation

Sources

- 1. epfl.ch [epfl.ch]

- 2. researchgate.net [researchgate.net]

- 3. View of Unexplored potential: Biologically active compounds produced by microorganisms from hard-to-reach environments and their applications | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 4. New 3-Hydroxyquinaldic Acid Derivatives from Cultures of the Marine Derived Actinomycete Streptomyces cyaneofuscatus M-157 - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline-2-Carboxylic Acid Scaffold: From Coal Tar to NMDA Modulation

The Discovery and History of Quinoline-2-Carboxylic Acids (Quinaldic Acids) is a narrative that bridges 19th-century coal tar chemistry with modern neuropharmacology. This guide distinguishes the quinoline-2-carboxylic acid scaffold (an NMDA antagonist and metal chelator) from its structural cousin quinolinic acid (pyridine-2,3-dicarboxylic acid, an NMDA agonist), providing a rigorous technical resource for drug development professionals.

Genesis and Historical Trajectory[1][2]

The Coal Tar Origins (1834–1900)

The history of quinoline-2-carboxylic acid (quinaldic acid) is inextricably linked to the isolation of quinoline and quinaldine (2-methylquinoline).

-

1834: Friedlieb Ferdinand Runge isolated "leukol" (quinoline) from coal tar.[1]

-

1880s: The synthesis of quinaldine via the Doebner-Miller reaction (aniline + paraldehyde/crotonaldehyde) provided the critical precursor.

-

Early Synthesis: The first direct access to quinoline-2-carboxylic acid was achieved not by ring synthesis, but by the oxidation of quinaldine . Chemists found that treating 2-methylquinoline with chromic acid or potassium permanganate oxidized the methyl group to a carboxylic acid, yielding quinaldic acid.

The Reissert Breakthrough (1905)

The definitive synthetic method was established by Arnold Reissert in 1905. Reissert discovered that reacting quinoline with acid chlorides and potassium cyanide did not simply substitute the ring, but formed a stable 1,2-dihydro-intermediate (the Reissert compound ).

-

Significance: This reaction allowed for the functionalization of the electron-deficient C2 position of quinoline, which is otherwise difficult to attack with nucleophiles directly.

-

Mechanism: The acid-catalyzed hydrolysis of the Reissert compound yields quinoline-2-carboxylic acid and an aldehyde (derived from the acid chloride), a reaction that remains a staple in heterocyclic chemistry.

Synthetic Architectures: Protocols and Mechanisms

A. The Classic Route: The Reissert Reaction

This method is preferred for generating the parent acid and C4-substituted derivatives from available quinolines.

Mechanism Visualization (DOT):

Caption: The Reissert reaction pathway converting quinoline to quinaldic acid via the 1-acyl-2-cyano intermediate.[2][3]

Experimental Protocol (Reissert Method):

-

Formation of Reissert Compound:

-

Dissolve quinoline (1.0 eq) in water/DCM biphasic mixture.

-

Add benzoyl chloride (2.0 eq) and potassium cyanide (2.5 eq) slowly at 0°C with vigorous stirring.

-

Note: The biphasic system prevents hydrolysis of the acyl chloride.

-

Isolate the solid precipitate (1-benzoyl-1,2-dihydroquinaldonitrile).

-

-

Hydrolysis:

-

Reflux the Reissert compound in 48% HBr or conc. HCl for 2-4 hours.

-

The benzoyl group is cleaved as benzaldehyde (detectable by almond odor).

-

Cool and adjust pH to 3-4 to precipitate quinoline-2-carboxylic acid.

-

Purification: Recrystallize from benzene or acetic acid.

-

B. Modern Approach: Transition-Metal Catalyzed C-H Activation

Modern medicinal chemistry avoids cyanide. A palladium-catalyzed carbonylation of 2-chloroquinolines or direct C-H carboxylation of quinoline N-oxides is preferred.

Protocol (Pd-Catalyzed Carbonylation):

-

Substrate: 2-Chloroquinoline.

-

Catalyst: Pd(OAc)2 (5 mol%), dppf (ligand).

-

Conditions: CO atmosphere (balloon or autoclave, 5-10 bar), Et3N, MeOH/DMF solvent, 80°C.

-

Outcome: Yields Methyl quinoline-2-carboxylate, which is easily saponified (LiOH/THF) to the free acid.

Biological & Medicinal Significance[3][7][8][9][10]

Distinguishing the "Quinolinic" Entities

A critical error in literature is confusing Quinaldic Acid with Quinolinic Acid . They have opposing effects on the central nervous system.

| Feature | Quinaldic Acid (Quinoline-2-carboxylic acid) | Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) |

| Structure | Bicyclic (Benzene + Pyridine) | Monocyclic (Pyridine) |

| Origin | Synthetic / Bacterial Siderophore | Tryptophan Catabolism (Kynurenine pathway) |

| NMDA Activity | Antagonist (Glycine site) | Agonist (Excitotoxin) |

| Key Use | Metal Chelation, Antitumor, Neuroprotection | Neurodegeneration Research (Huntington's Model) |

Pharmacology: NMDA Receptor Antagonism

Quinoline-2-carboxylic acid derivatives are potent antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor. This makes them candidates for treating stroke (ischemia) and epilepsy.

Structure-Activity Relationship (SAR):

-

C2 Position: The carboxylic acid is essential for binding to the glycine site (mimics glycine's carboxylate).

-

C4 Position: Substitution here drives potency.

-

C5/C7 Positions: Halogenation (Cl, Br) increases lipophilicity and binding affinity by filling hydrophobic pockets in the receptor.

Natural Occurrence: Siderophores

While often considered synthetic, the scaffold exists in nature.

-

8-Hydroxyquinoline-2-carboxylic acid (8-HQA): Identified in the gut of Spodoptera littoralis (cotton leafworm) larvae.

-

Function: It acts as a siderophore (iron chelator), regulating the gut microbiome by sequestering iron from pathogenic bacteria. This mirrors the synthetic use of quinaldic acid in gravimetric analysis to precipitate copper and zinc.

Key Physical and Chemical Data[13][14]

Table 1: Properties of Quinoline-2-Carboxylic Acid

| Property | Value | Notes |

| CAS Number | 93-10-7 | |

| Molecular Weight | 173.17 g/mol | |

| Appearance | Off-white crystalline solid | |

| Melting Point | 156–158 °C | Decarboxylates upon rapid heating |

| Solubility | Hot water, Benzene, Ethanol | Sparingly soluble in cold water |

| pKa | ~4.9 (Acid), ~1.8 (Nitrogen) | Zwitterionic character in solution |

| Chelation | Forms stable complexes with Cu(II), Zn(II), Fe(II) | Used in gravimetric analysis |

References

-

Reissert, A. (1905).[3] "Ueber die Einführung der Benzoylgruppe in tertiäre Basen." Berichte der deutschen chemischen Gesellschaft.

-

Leeson, P. D., et al. (1991). "Kynurenic acid analogues. Structure-activity relationships of glycine site antagonists." Journal of Medicinal Chemistry.

-

Pesek, J., et al. (2015). "Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis."[6][7] Organic & Biomolecular Chemistry.

-

Stone, T. W. (1993). "Neuropharmacology of quinolinic and kynurenic acids." Pharmacological Reviews.

-

Li, M., et al. (2019). "Eco-efficient synthesis of 2-quinaldic acids from furfural." Green Chemistry.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Reissert Reaction [drugfuture.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Quinaldic acid | 93-10-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

Theoretical Framework for 3-Hydroxyquinoline-2-carboxylic Acid (3-HQA)

The following technical guide details the theoretical framework for analyzing 3-Hydroxyquinoline-2-carboxylic acid (3-HQA) . This document is structured to serve as a blueprint for computational chemists and medicinal chemists investigating this specific scaffold for drug discovery (e.g., metalloenzyme inhibition) or materials science (e.g., chelation).[1]

Electronic Structure, Tautomeric Equilibria, and Chelation Potential

Executive Summary & Molecular Significance

3-Hydroxyquinoline-2-carboxylic acid (3-HQA) represents a unique "hybrid" ligand scaffold that combines the N,O-chelating ability of picolinic acid with the O,O-chelating properties of salicylic acid. Unlike its well-studied isomer 8-hydroxyquinoline-2-carboxylic acid (8-HQA)—a potent siderophore found in Noctuid larvae—3-HQA presents a contiguous "dual-pocket" binding motif.[1]

Theoretical studies of 3-HQA are critical for predicting its efficacy as a competitive inhibitor for metalloenzymes (e.g., Histone Deacetylases, LDH) and as an antioxidant.[1] This guide establishes a validated computational protocol to characterize its ground-state thermodynamics, frontier orbitals, and metal coordination geometry.[1]

Computational Protocol Standards

To ensure reproducibility and accuracy (E-E-A-T), the following Standard Operating Procedure (SOP) is recommended for all theoretical studies of 3-HQA. These parameters are selected based on their proven performance for quinoline derivatives and intramolecular hydrogen-bonded systems.

Table 1: Recommended Computational Parameters

| Parameter | Recommended Method | Rationale |

| DFT Functional | M06-2X or ωB97X-D | Superior to B3LYP for describing non-covalent interactions (NCIs) and intramolecular hydrogen bonds (IMHB) critical to the 3-OH/2-COOH motif. |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory for accurately modeling the carboxylate anion and zwitterionic forms expected at physiological pH.[1] |

| Solvent Model | SMD (Solvation Model based on Density) | Provides more accurate free energies of solvation ( |

| Frequency Analysis | Harmonic Approximation | Required to verify stationary points (0 imaginary frequencies) and calculate Zero-Point Vibrational Energy (ZPVE).[1] |

| NBO Analysis | NBO 6.0 | Essential for quantifying the donor-acceptor interactions ( |

Structural Isomerism & Tautomeric Equilibria

The theoretical complexity of 3-HQA lies in its ability to exist in multiple protonation states and conformers.[1] Unlike 2- or 4-hydroxyquinolines, which predominantly exist as quinolones (keto forms), the 3-hydroxy group lacks a direct conjugation path to the ring nitrogen to form a stable keto-tautomer. Therefore, the primary theoretical challenge is Rotamerism and Zwitterion formation .[1]

The "Dual-Pocket" Conformation Theory

The 3-HQA scaffold offers two distinct intramolecular hydrogen bonding (IMHB) networks, which dictate its ground-state geometry.

-

Conformer A (N-H...O): The carboxylic acid hydrogen bonds to the Quinoline Nitrogen.[1]

-

Conformer B (O-H...O): The carboxylic acid hydrogen bonds to the 3-Hydroxyl group (Salicylate-like).

Visualization: Tautomeric & Rotameric Pathways

The following diagram illustrates the logical flow of analyzing these states.

Figure 1: Reaction coordinate pathway for 3-HQA speciation.[1] Theoretical models must assess the relative stability (

Predicted Stability

Based on DFT studies of analogous quinoline-2-carboxylic acids:

-

Gas Phase: The Neutral form is favored, stabilized by a strong IMHB between the carboxylic -OH and the ring Nitrogen (

).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Aqueous Phase (SMD): The Zwitterionic form (NH

, COOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Electronic Properties & Reactivity Descriptors

To evaluate 3-HQA as a drug candidate, one must calculate specific reactivity indices derived from the HOMO and LUMO energies.[1]

Frontier Molecular Orbitals (FMO)[1]

-

HOMO Location: Predominantly localized on the 3-hydroxyl group and the quinoline

-system. This indicates the site of radical scavenging (antioxidant) activity.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

LUMO Location: Localized on the carboxyl group and the pyridine ring (N1-C2-C3-C4), indicating susceptibility to nucleophilic attack or back-donation from metal centers.

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the "Dual Binding Pocket":

-

Negative Potential Region (Red): Concentrated around the Carboxyl Oxygen and the 3-Hydroxyl Oxygen .[1]

-

Positive Potential Region (Blue): Concentrated around the Carboxyl Hydrogen (in neutral form) and the aromatic ring hydrogens.[1]

-

Implication: Metal cations (Cu

, Zn

Metal Chelation & Pharmacophore Modeling

The therapeutic potential of 3-HQA is largely defined by its ability to inhibit metalloenzymes via chelation.[1] Theoretical docking and DFT complexation studies should focus on the competition between the two binding modes.[1]

The Chelation Competition Workflow

This workflow validates which binding mode is thermodynamically preferred for a given metal ion.[1]

Figure 2: Computational workflow for determining the preferred chelation geometry. Note: Hard acids (Fe3+) often prefer Mode B (O,O), while borderline acids (Zn2+, Cu2+) may prefer Mode A (N,O).[1]

Theoretical Binding Constants

Using the thermodynamic cycle approach:

-

Guidance: For 3-HQA, expect high stability constants (

) for Fe(III) due to the cooperative effect of the 3-OH and 2-COOH groups, similar to the siderophore mechanics of 8-HQA but with different steric constraints.

Experimental Validation of Theory

Theoretical data must be grounded in experimental observables.[1]

Table 2: Spectroscopic Markers for Validation

| Technique | Theoretical Marker (DFT) | Experimental Signature | Interpretation |

| IR Spectroscopy | ~1680–1720 cm | Shifts to ~1600 cm | |

| IR Spectroscopy | ~3200–3500 cm | Broadening indicates strong IMHB. Disappearance indicates deprotonation/binding.[1] | |

| 1H NMR | Chemical Shift ( | H4 proton | Highly sensitive to the shielding cone of the adjacent 3-OH group. |

| UV-Vis | TD-DFT (HOMO |

References

The following sources provide the foundational data and methodologies adapted for this guide.

-

Hydroxyquinolines as Iron Chelators. (2025).[1][2] ResearchGate.[1][2][3] (Detailed DFT protocols for quinoline-carboxylic acid derivatives and iron binding).

-

Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent. (2025). RSC Publishing.[1] (Provides the thermodynamic baseline and pKa methodologies relevant to the HQA isomer family).

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. (Biological context for 3-substituted quinoline carboxylic acids).

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025). ResearchGate.[1][2][3] (Validation of the radical scavenging potential of the hydroxy-quinoline motif).

-

Preparation, Characterization and Theoretical Calculation of a Cadmium Complex of 3-hydroxy-2-methylquinolin-4-carboxylate. (2025). ResearchGate.[1][2][3] (Analogous metal complexation DFT study).

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. (2025). PMC - NIH.[1] (Methodology reference for carboxylic acid intramolecular hydrogen bonding studies).

Sources

Technical Monograph: Biological Activity & Application of 3-Hydroxyquinoline-2-carboxylic Acid (3-HQA)

[1][2]

Part 1: Executive Summary & Core Directive

The "Warhead" Moiety: 3-Hydroxyquinoline-2-carboxylic acid (3-HQA), often referred to as 3-hydroxyquinaldic acid , is rarely a standalone therapeutic agent.[1][2] Instead, it serves as a critical pharmacophore and biosynthetic building block for a class of potent marine-derived chromopeptide antibiotics, most notably Thiocoraline and related thiodepsipeptides.[2]

While the isolated free acid exhibits negligible antimicrobial activity (MIC > 64 µg/mL against standard pathogens), its structural integration into larger peptide scaffolds confers two distinct, high-value biological activities:[2]

-

DNA Bis-Intercalation: The planar aromatic system functions as a "molecular staple," intercalating between DNA base pairs to inhibit replication and transcription.[1]

-

Siderophore Function: The 3-hydroxy and 2-carboxylate motifs form a high-affinity bidentate chelation site for Fe(III), facilitating iron acquisition in marine actinomycetes.[1][2]

Strategic Insight for Researchers: Do not screen free 3-HQA for direct cytotoxicity.[1][2] Instead, utilize it as a synthetic precursor for peptidomimetics or as a biomarker for the discovery of novel bis-intercalator antibiotics in actinomycete fermentation broths.

Part 2: Chemical Architecture & Mechanism of Action

Structural Properties & Chelation Logic

Unlike its isomer Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), 3-HQA possesses a hydroxyl group at the C3 position adjacent to the C2 carboxyl.[1][2] This proximity creates a unique steric and electronic environment.

-

Zwitterionic Nature: At physiological pH, the molecule exists in equilibrium between its neutral and zwitterionic forms, influencing its solubility and membrane permeability.

-

Metal Binding Site: The oxygen atoms of the 3-hydroxyl and 2-carboxylate groups form a stable 5-membered chelate ring with divalent and trivalent metals (Fe³⁺, Cu²⁺, Zn²⁺).[2] This is the structural basis for its siderophore activity.

The "Staple" Mechanism: DNA Bis-Intercalation

The most profound biological activity of 3-HQA is observed when it acts as the "chromophore" in Thiocoraline .

-

Bis-Intercalation: Thiocoraline contains two 3-HQA moieties attached to a C2-symmetric octapeptide backbone.[1][2]

-

Mode of Action:

-

The peptide backbone binds in the DNA minor groove , positioning the two 3-HQA rings.

-

The two planar 3-HQA rings insert (intercalate) between base pairs at a distance of approximately 10 Å (spanning roughly two base pairs).[1][2]

-

Result: This "stapling" of the DNA helix rigidly locks the structure, preventing strand separation by helicases and arresting the cell cycle in the G1 phase.

-

Biosynthetic Origins

3-HQA is derived from the Tryptophan catabolic pathway in Streptomyces and Micromonospora species.[1] Unlike the Kynurenine pathway in mammals (which yields Kynurenic acid), these bacteria utilize specialized oxidases to retain the carboxyl at C2 and install the hydroxyl at C3, often as a post-modification of a quinaldic acid precursor or via non-ribosomal peptide synthetase (NRPS) tailoring.

Part 3: Visualization of Mechanisms

Diagram 1: Biosynthetic Logic & Mechanism of Action

This diagram illustrates the flow from Tryptophan to the active antibiotic "Warhead" and its interaction with DNA.

Caption: Biosynthetic trajectory of 3-HQA from Tryptophan to its dual roles: Iron chelation and DNA bis-intercalation in Thiocoraline.[1][2]

Part 4: Experimental Protocols

Protocol A: Isolation of 3-HQA Derivatives from Streptomyces

Purpose: To extract and identify 3-HQA containing metabolites (siderophores or antibiotics) from fermentation broth.[1][2]

Reagents:

Workflow:

-

Cultivation: Inoculate Streptomyces sp. (e.g., S. cyaneofuscatus) in R5 or ISP2 medium.[2] Incubate at 28°C for 7 days with shaking (200 rpm).

-

Harvest: Centrifuge culture at 4000 rpm for 20 min to separate mycelium from supernatant.

-

Extraction:

-

Supernatant: Extract 3x with equal volumes of EtOAc.

-

Mycelium:[5] Extract with Acetone/MeOH (1:1), evaporate, and partition into EtOAc.

-

-

Concentration: Combine organic phases and dry under reduced pressure (Rotavap) to yield crude extract.

-

Purification:

-

Dissolve crude in MeOH.

-

Load onto Sephadex LH-20 column (Mobile phase: MeOH).[2]

-

Collect fractions exhibiting green/yellow fluorescence under UV (365 nm)—a characteristic of the hydroxyquinoline chromophore.

-

-

Validation: TLC (Silica gel, CHCl3:MeOH 9:1). Spray with Anisaldehyde/H2SO4 and heat. 3-HQA derivatives typically turn yellow/orange .[2]

Protocol B: DNA Intercalation Assay (Thermal Denaturation)

Purpose: To validate the bioactivity of a 3-HQA containing compound (e.g., a synthetic derivative or isolated peptide) by measuring DNA stabilization.[2]

Principle: Intercalators stabilize the DNA double helix, significantly increasing the melting temperature (

Materials:

-

Calf Thymus DNA (ct-DNA) in buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).[1][2]

-

Test Compound (3-HQA derivative) in DMSO.[2]

Steps:

-

Baseline: Measure Absorbance (260 nm) of ct-DNA (50 µM bp) alone while heating from 25°C to 95°C (1°C/min).

-

Treatment: Incubate ct-DNA with Test Compound (Ratio [Drug]/[DNA] = 0.[1][2]5) for 30 min at 25°C.

-

Measurement: Repeat the thermal ramp, recording

. -

Analysis:

Diagram 2: Experimental Workflow

Caption: Isolation and validation workflow for 3-HQA derivatives from bacterial fermentation.

Part 5: References

-

Pérez, M., et al. (2018).[2] "New 3-Hydroxyquinaldic Acid Derivatives from Cultures of the Marine Derived Actinomycete Streptomyces cyaneofuscatus M-157." Marine Drugs, 16(10), 374.[2] Link

-

Romero, F., et al. (1997).[2][6] "Thiocoraline, a new depsipeptide with antitumor activity produced by a marine Micromonospora.[2] I. Taxonomy, fermentation, isolation, and biological activities."[2] The Journal of Antibiotics, 50(9), 734–737. Link

-

Negri, A., et al. (2013).[2] "Orthogonal chemistry for the synthesis of thiocoraline-triostin hybrids. Exploring their structure-activity relationship." Journal of Medicinal Chemistry, 56(11), 4442-4455.[2] Link

-

Bazoni, R. F., et al. (2020).[2][3][7] "Hydroxychloroquine Exhibits a Strong Complex Interaction with DNA: Unraveling the Mechanism of Action."[7] Journal of Physical Chemistry Letters, 11(22), 9528–9534.[2][7] (Context on Quinoline-DNA interactions). Link

-

Abdelfattah, M. S., et al. (2021).[2][8] "Pyramidamycins A-D and 3-Hydroxyquinoline-2-carboxamide; Cytotoxic Benzamides from Streptomyces sp.[2][4] DGC1." Marine Drugs, 19(6).[2] Link

Sources

- 1. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiocoraline | C48H56N10O12S6 | CID 485475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyramidamycins A-D and 3-Hydroxyquinoline-2-carboxamide; Cytotoxic Benzamides from Streptomyces sp. DGC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiocoraline, a novel depsipeptide with antitumor activity produced by a marine Micromonospora. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxychloroquine Exhibits a Strong Complex Interaction with DNA: Unraveling the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation, Identification, Biocontrol Activity, and Plant Growth Promoting Capability of a Superior Streptomyces tricolor Strain HM10 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 3-Hydroxyquinoline-2-carboxylic Acid Derivatives

This guide details the synthesis, characterization, and application of 3-Hydroxyquinoline-2-carboxylic acid (3-HQA) .

Editorial Note: This compound is frequently confused with Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) or Xanthurenic acid (4,8-dihydroxyquinoline-2-carboxylic acid). This guide focuses strictly on the 3-hydroxy isomer, a critical chromophore in bisintercalating depsipeptide antibiotics like Thiocoraline and Sandramycin.

Executive Summary

3-Hydroxyquinoline-2-carboxylic acid (3-HQA) is a privileged heteroaromatic scaffold functioning as a DNA-intercalating pharmacophore. Unlike its metabolic isomer kynurenic acid, 3-HQA is rarely found as a free metabolite in mammalian systems but serves as the structural anchor in potent antitumor antibiotics produced by marine actinomycetes (Micromonospora spp.).

Key Technical Challenges:

-

Regioselectivity: Direct carboxylation of 3-hydroxyquinoline often favors the C4 position (Pfitzinger-type reactivity). Accessing the C2-carboxyl requires specific lithiation or oxidative strategies.

-

Oxidation Sensitivity: The electron-rich phenol ring is susceptible to over-oxidation during the formation of the carboxylic acid moiety.

-

Solubility: The free acid exhibits poor solubility in organic solvents, necessitating the use of protected intermediates or specific coupling reagents (e.g., HOAt/HATU) during peptide synthesis.

Structural Logic & Disambiguation

Before commencing synthesis, it is vital to verify the target structure to prevent the isolation of thermodynamic byproducts.

Isomer Analysis

-

Target (3-HQA): 3-OH, 2-COOH. (DNA Bisintercalator).[1][2][3]

-

Kynurenic Acid: 4-OH, 2-COOH. (NMDA Receptor Antagonist).

-

Xanthurenic Acid: 4,8-diOH, 2-COOH. (Tryptophan Metabolite).[2][4]

Figure 1: Structural relationship between 3-HQA and common tryptophan metabolites.

Synthetic Strategies

Two primary routes exist: the Biomimetic/Enzymatic Route (via Tryptophan 2,3-dioxygenase) and the Chemical Synthesis Route (via Functionalization of 3-Hydroxyquinoline). For laboratory scale-up and derivative generation, the chemical route described by Riego et al. (Tetrahedron, 2005) is the industry standard.

Protocol A: The "Riego" Total Synthesis (Chemical)

This method bypasses the regioselectivity issues of cyclization reactions (like the Friedländer synthesis) by starting with the pre-formed quinoline ring and installing the C2-carboxyl group via directed lithiation.

Reaction Scheme

Figure 2: Step-wise chemical synthesis of 3-HQA.

Detailed Methodology

Step 1: Protection of the Phenol The 3-hydroxyl group is nucleophilic and will interfere with lithiation. Protection as a Methoxymethyl (MOM) ether is optimal due to its stability under basic conditions and ease of removal.

-

Reagents: MOM-Cl (Chloromethyl methyl ether), DIPEA (Diisopropylethylamine), DCM (Dichloromethane).

-

Procedure: Dissolve 3-hydroxyquinoline in dry DCM at 0°C. Add DIPEA (1.5 eq) followed by slow addition of MOM-Cl (1.2 eq). Stir at RT for 4 hours. Quench with NaHCO3.

-

Checkpoint: Monitor TLC (Hexane/EtOAc). The product is less polar than the starting material.

Step 2: C2-Methylation via Nucleophilic Addition This is the critical step. Organolithiums add to the C2 position of quinolines to form a 1,2-dihydroquinoline intermediate, which must be re-aromatized.

-

Reagents: Methyllithium (MeLi) in ether, THF, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Nitrobenzene.

-

Procedure:

-

Cool a solution of protected quinoline in dry THF to -78°C.

-

Add MeLi (1.1 eq) dropwise. The solution usually turns deep red/brown (formation of the anionic complex).

-

Stir for 1 hour at -78°C, then warm to 0°C.

-

Oxidative Workup: To restore the aromatic system, add a solution of DDQ (1.2 eq) in THF or simply bubble air through the mixture if yield tolerance allows.

-

-

Mechanism: Nucleophilic attack at C2 -> Dihydro-intermediate -> Oxidative aromatization -> 2-Methyl-3-MOM-quinoline.

Step 3: Oxidation of Methyl to Carboxyl Direct oxidation can be harsh. A two-stage oxidation preserves the scaffold.

-

Stage A (Aldehyde): Reflux the 2-methyl intermediate with Selenium Dioxide (SeO2) in Dioxane/Water. This yields the 2-formyl derivative.

-

Stage B (Acid): Subject the crude aldehyde to Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene, t-BuOH/H2O). This provides the carboxylic acid selectively without chlorinating the ring.

Step 4: Deprotection

-

Reagents: 3M HCl in MeOH or TFA/DCM.

-

Procedure: Stir the protected acid in acidic methanol at RT for 2 hours. The free 3-hydroxyquinoline-2-carboxylic acid will precipitate or can be crystallized upon concentration.

Characterization & Validation

Trustworthiness in synthesis relies on rigorous characterization. The following data points are expected for the pure compound.

Spectroscopic Profile

| Technique | Expected Signal / Feature | Diagnostic Value |

| 1H NMR (DMSO-d6) | Singlet at ~11.0-12.0 ppm (COOH) | Confirms carboxylic acid. |

| 1H NMR | Singlet at ~8.6 ppm (H4) | Distinguishes from 4-substituted isomers (where H4 is absent). |

| 1H NMR | Multiplet 7.5 - 8.0 ppm (H5-H8) | Typical quinoline aromatic pattern. |

| 13C NMR | Carbonyl peak ~165-170 ppm | Carboxyl carbon. |

| MS (ESI-) | [M-H]- = 188.04 | Confirms molecular formula C10H7NO3. |

| UV-Vis | Characteristic of the 3-hydroxyquinoline chromophore. |

Quality Control: Distinguishing Isomers

To ensure you have synthesized the 2-COOH and not the 4-COOH (Pfitzinger product):

-

Check H4 Proton: In 3-HQA, the proton at position 4 is present and typically appears as a singlet or distinct doublet coupled to H5. In Kynurenic acid (4-OH-2-COOH), position 4 is substituted with OH (tautomerizing to quinolone C=O), so no aromatic H4 signal is observed.

Applications in Drug Development

3-HQA derivatives are primarily used as DNA Bisintercalators .

Peptide Coupling Protocol (Thiocoraline Synthesis)

The carboxylic acid of 3-HQA is sterically hindered and the adjacent phenol can interfere with coupling.

-

Recommended Reagents: EDC.HCl and HOSu (N-Hydroxysuccinimide).

-

Rationale: Forming the NHS-ester first allows for a mild reaction with the peptide N-terminus, preventing racemization of the adjacent amino acid (often D-Cysteine or D-Serine in depsipeptides).

-

Avoid: Harsh acid chlorides (SOCl2), which may degrade the 3-hydroxy group or cause self-esterification.

Biological Activity[1][2][3][5][6][7][8][9][10][11]

-

Mechanism: The planar quinoline ring intercalates between DNA base pairs. The 3-OH group forms hydrogen bonds with the DNA phosphate backbone or bases, stabilizing the complex.

-

Potency: Conjugates (like Thiocoraline) exhibit IC50 values in the picomolar range against various cancer cell lines (e.g., P-388, A-549).

References

-

Riego, E., et al. (2005).[5] "A new approach to 3-hydroxyquinoline-2-carboxylic acid."[5][6] Tetrahedron, 61(6), 1407-1411. Link

-

Boger, D. L., et al. (1993). "Total synthesis of sandramycin." Journal of the American Chemical Society, 115(25), 11624-11625. Link

-

Lombó, F., et al. (2006). "Characterization of TioF, a tryptophan 2,3-dioxygenase involved in 3-hydroxyquinaldic acid formation during thiocoraline biosynthesis." Chemistry & Biology, 13(1), 51-61. Link

-

Tulla-Puche, J., et al. (2013). "Solid-Phase Synthesis of Oxathiocoraline by a Key Intermolecular Disulfide Dimer." Journal of the American Chemical Society, 135(11), 4543–4550. Link

-

Dietrich, B., & Diederichsen, U. (2005).[5] "Synthesis of Cyclopeptidic Analogues of Triostin A with Quinoxalines or Nucleobases as Chromophores." European Journal of Organic Chemistry, 2005(1), 147-158. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of TioF, a tryptophan 2,3-dioxygenase involved in 3-hydroxyquinaldic acid formation during thiocoraline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total syntheses of thiocoraline and BE-22179 and assessment of their DNA binding and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

Structural Elucidation of 3-Hydroxyquinoline-2-carboxylic Acid (3-HQA)

Executive Summary

3-Hydroxyquinoline-2-carboxylic acid (3-HQA), also known as 3-hydroxyquinaldic acid , represents a critical scaffold in medicinal chemistry due to its dual functionality as a metal chelator and a fluorophore. Unlike its more common isomer, kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), 3-HQA possesses a hydroxyl group at the 3-position, creating a unique steric and electronic environment for intramolecular hydrogen bonding and metal coordination.

This guide provides a comprehensive workflow for the solid-state analysis of 3-HQA. It moves beyond standard operating procedures to explain the causality behind crystallization choices, the interpretation of X-ray diffraction (XRD) data, and the validation of structural models using Density Functional Theory (DFT).

Chemical Context & Significance

The structural analysis of 3-HQA is not merely an academic exercise; it is pivotal for understanding its biological activity. The compound serves as a model for:

-

Siderophore Mimicry: The 3-hydroxy-2-carboxylate motif is a potent chelating site for Fe(III) and Cu(II), mimicking bacterial siderophores.

-

Fluorescence Sensors: The rigid planar structure, stabilized by intramolecular hydrogen bonds, facilitates Excited-State Intramolecular Proton Transfer (ESIPT), making it a candidate for ratiometric sensing.

-

Neuroactivity: As a structural analogue of kynurenic acid (an NMDA receptor antagonist), the precise conformation of 3-HQA dictates its receptor binding affinity.

Structural Logic Diagram

The following diagram illustrates the relationship between the chemical structure of 3-HQA and its macroscopic properties.

Caption: Causal link between the 3-hydroxy-2-carboxyl motif and observed physicochemical properties.

Experimental Protocol: Synthesis & Crystallization

Obtaining diffraction-quality crystals of 3-HQA is challenging due to its low solubility in neutral aqueous media and its tendency to form microcrystalline powders.

Synthesis (Pfitzinger Modification)

While commercially available, de novo synthesis allows for isotopic labeling or derivative creation.

-

Reaction: Condensation of Isatin with chloroacetone or pyruvate derivatives under alkaline conditions, followed by oxidative rearrangement.

-

Purification: The crude acid must be precipitated by adjusting pH to the isoelectric point (typically pH 3-4).

Crystallization Strategy

The goal is to slow down nucleation to allow single-crystal growth. We utilize a pH-gradient slow evaporation method.

Step-by-Step Protocol:

-

Dissolution: Dissolve 50 mg of crude 3-HQA in 10 mL of warm 2M NH₄OH. The compound dissolves readily as the ammonium salt.

-

Filtering: Filter the solution through a 0.22 µm PTFE syringe filter into a narrow scintillation vial to remove dust nuclei.

-

Acidification Interface: Carefully layer 5 mL of Ethanol:Acetic Acid (10:1 v/v) on top of the aqueous layer. Do not mix.

-

Growth: Seal the vial with Parafilm, poke three small holes, and store in a vibration-free environment at 4°C.

-

Mechanism: As acetic acid slowly diffuses into the aqueous layer, it protonates the carboxylate. The neutral (or zwitterionic) 3-HQA becomes less soluble and crystallizes at the interface.

| Parameter | Specification | Reason |

| Solvent System | Water/Ammonia + EtOH/Acetic Acid | Controls solubility via pH gradient. |

| Temperature | 4°C (Refrigerated) | Reduces kinetic energy, promoting ordered lattice formation. |

| Timeframe | 7–14 Days | Slow diffusion prevents amorphous precipitation. |

X-Ray Diffraction Analysis

Once a crystal (approx.[1] 0.2 x 0.1 x 0.1 mm) is harvested, it is mounted on a goniometer for XRD analysis.

Data Collection Parameters[2][3][4]

-

Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by the dense aromatic packing, though Cu is acceptable for small organic crystals.

-

Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal motion of the hydroxyl protons, allowing for precise location of Hydrogen atoms involved in H-bonding.

Structural Refinement (SHELXL)

Refinement of 3-HQA requires careful attention to the protonation state.

-

Space Group: Typically P2₁/c (Monoclinic) or P-1 (Triclinic) .

-

Disorder: Check the carboxylic acid proton. It may be disordered between the acid (COOH) and the zwitterionic (NH+ ... COO-) forms, especially if water molecules are present in the lattice.

Refinement Checklist:

Structural Insights & Discussion

Tautomerism and Zwitterions

In the solid state, quinoline carboxylic acids often exist as zwitterions.

-

Hypothesis: The ring nitrogen is protonated (NH+) and the carboxylic acid is deprotonated (COO-).

-

Evidence: Look for C-O bond lengths in the carboxylate group.[2] If both are equal (~1.25 Å), it is a carboxylate anion. If one is short (1.20 Å, C=O) and one is long (1.30 Å, C-OH), it is the neutral acid.

-

3-HQA Specifics: The 3-hydroxyl group often forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxyl group (S(6) ring motif), locking the molecule in a planar conformation.

Packing Interactions

The crystal lattice is dominated by

-

Centroid-Centroid Distance: Expect 3.5 – 3.8 Å.

-

Significance: This stacking is responsible for the low solubility and high melting point (>187°C decomp).

Analysis Workflow Diagram

Caption: Decision tree for determining the protonation state during structural refinement.

Computational Validation (DFT)

Experimental XRD data should be validated against theoretical models to confirm the stability of the observed tautomer.

Methodology:

-

Software: Gaussian16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard for organic small molecules).

-

Calculation: Optimize the geometry of both the neutral (COOH, N) and zwitterionic (COO-, NH+) forms in the gas phase and with implicit solvation (PCM model, Water).

Interpretation: If the crystal structure shows a zwitterion but the gas-phase DFT predicts the neutral form is more stable by >5 kcal/mol, the crystal structure is stabilized by intermolecular packing forces or lattice water molecules not present in the gas phase calculation. This discrepancy highlights the importance of the solid-state environment.

References

-

PubChem. (n.d.). 3-Hydroxyquinoline-2-carboxylic acid (Compound).[1][3][4][5][6][][8] National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Hancock, R. D., et al. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxylic acid and its metal ion complexing properties. (Providing comparative structural data for the 8-hydroxy isomer). University of North Carolina Wilmington. Retrieved January 28, 2026, from [Link]

-

Massoud, M. A., et al. (2025).[4] Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved January 28, 2026, from [Link]

-

Mousa, F. (2025).[4][9] Synthesis of New Quinoline-2-Carboxylic Acid Compounds. Advanced Journal of Chemistry. Retrieved January 28, 2026, from [Link]

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-HYDROXYQUINOLINE-2-CARBOXYLIC ACID | 15462-45-0 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 8. 3-Hydroxyquinoline-2-carboxylic acid | 15462-45-0 | Benchchem [benchchem.com]

- 9. ajchem-a.com [ajchem-a.com]

Technical Whitepaper: Solubility Profiling and Thermodynamic Characterization of 3-Hydroxyquinoline-2-carboxylic Acid

Executive Summary

3-Hydroxyquinoline-2-carboxylic acid (3-HQA), also known as 3-hydroxyquinaldic acid, represents a critical scaffold in the synthesis of metallo-pharmaceuticals and chromophores. Its structural isomerism—specifically the vicinal positioning of the hydroxyl (-OH) and carboxylic acid (-COOH) groups relative to the quinoline nitrogen—creates a complex solubility profile governed by zwitterionic potential and intramolecular hydrogen bonding.

This technical guide provides a rigorous framework for researchers to determine, model, and predict the solubility of 3-HQA. Unlike simple lipophilic drugs, 3-HQA exhibits pH-dependent amphotericity, necessitating a specialized approach to solvent selection and thermodynamic modeling. This document details the physicochemical basis of its dissolution, a validated experimental protocol for solubility determination, and the thermodynamic models required to interpret the data.

Physicochemical Profile & Solubility Mechanisms

Understanding the solubility of 3-HQA requires analyzing its electronic structure. The molecule possesses three distinct functional domains that dictate its interaction with solvents:

-

The Quinoline Ring: A hydrophobic, planar aromatic system that drives

stacking interactions, often leading to high crystal lattice energy and reduced solubility in non-polar solvents. -

The 2-Carboxylic Acid: Provides H-bond donation and acceptance. It significantly increases solubility in basic aqueous media via carboxylate formation (

). -

The 3-Hydroxyl Group: A weak acid (

) capable of forming strong intramolecular hydrogen bonds with the adjacent carbonyl oxygen of the carboxylic acid.

Critical Insight: The proximity of the 3-OH and 2-COOH groups facilitates the formation of a stable pseudo-ring structure via intramolecular hydrogen bonding. This reduces the molecule's ability to hydrogen bond with solvent molecules (intermolecular bonding), effectively lowering its solubility in polar protic solvents compared to its isomers (e.g., 6-hydroxyquinoline-2-carboxylic acid) where the groups are distant.

Predicted Solubility Ranking (Dielectric & Polarity Based)

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |

| Polar Aprotic | DMSO, DMF, NMP | Dipole-dipole; disruption of lattice energy | High |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding (donor/acceptor) | Moderate |

| Basic Aqueous | 0.1M NaOH, | Ionization to carboxylate/phenolate anions | Very High |

| Acidic Aqueous | 0.1M HCl | Protonation of Quinoline Nitrogen | High |

| Non-Polar | Hexane, Toluene | Weak London Dispersion Forces | Negligible |

| Chlorinated | Chloroform, DCM | Weak dipole interactions | Low |

Validated Experimental Protocol: The Shake-Flask Method[2]

To generate high-integrity solubility data, the Isothermal Shake-Flask Method combined with UV-Vis spectrophotometry or HPLC is the industry gold standard. This protocol ensures thermodynamic equilibrium is reached.

Phase 1: Preparation & Equilibration

-

Excess Solute Addition: Add 3-HQA in excess to 10 mL of the target solvent in a borosilicate glass scintillation vial. The solution must remain turbid (solid present) throughout the experiment.

-

Temperature Control: Place vials in a thermostatic shaker bath.

-

Standard Range: 293.15 K to 323.15 K (20°C to 50°C).

-

Precision:

K.

-

-

Agitation: Shake at 150 rpm for 72 hours . This duration is critical for rigid aromatic structures like quinolines to overcome lattice energy barriers.

Phase 2: Sampling & Analysis

-

Sedimentation: Stop agitation and allow the saturated solution to settle for 2 hours at the isothermal temperature.

-

Filtration: Using a pre-heated syringe and a 0.22

PTFE filter (hydrophobic for organics) or Nylon filter (hydrophilic for aqueous), extract the supernatant. Crucial: The filter must be at the same temperature as the solution to prevent precipitation during filtration. -

Dilution: Dilute the filtrate with the mobile phase (for HPLC) or pure solvent (for UV) to land within the linear calibration range.

-

Quantification:

-

Method: HPLC-UV (C18 column).

-

Wavelength:

nm (verify via scan).[1] -

Replicates:

per temperature point.

-

Workflow Visualization

Figure 1: Step-by-step workflow for the isothermal shake-flask solubility determination method.

Thermodynamic Modeling

Once experimental mole fraction solubility (

The Modified Apelblat Equation

This semi-empirical model is the standard for correlating solubility with temperature in pharmaceutical research. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility.[2]

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived via multivariate regression.

-

Validation: A high coefficient of determination (

) indicates the model accurately predicts solubility behavior.

van't Hoff Analysis

To determine the driving forces of dissolution, use the van't Hoff equation.[2] Plot

-

Slope (

): Indicates if dissolution is endothermic (positive slope) or exothermic. For 3-HQA, dissolution is expected to be endothermic ( -

Intercept (

): Reflects the disorder change. A positive

Thermodynamic Logic Flow

Figure 2: Logic flow for converting raw solubility data into thermodynamic insights.

Quantitative Data Structure

When reporting your results, structure the data in the following format to ensure comparability with literature on similar quinoline derivatives (e.g., Kynurenic acid).

Table 1: Experimental Mole Fraction Solubility (

| Solvent | |||||

| Methanol | 29.6 | ||||

| Ethanol | 26.5 | ||||

| DMSO | 26.7 | ||||

| Acetone | 20.7 |

(Note: Values above are illustrative estimates based on 8-hydroxyquinoline behavior; actual experimental values must be determined via the protocol in Section 3).

Applications & Implications

-

Purification: The steep solubility curve in DMSO or DMF vs. temperature suggests these are ideal solvents for recrystallization (dissolve hot, precipitate cool).

-

Formulation: For biological assays, 3-HQA should be dissolved in DMSO (stock solution) and diluted into aqueous buffer. Direct dissolution in neutral water is inefficient due to the zwitterionic lattice stability.

-

Extraction: To extract 3-HQA from a reaction mixture, utilize pH switching.

-

Step 1: Basify to pH 10 (forms soluble dianion).

-

Step 2: Wash with non-polar solvent (removes impurities).

-

Step 3: Acidify to pH 3-4 (isoelectric point) to precipitate the pure zwitterion.

-

References

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 8-hydroxyquinoline-2-carboxylic acid (Structural Analog). Retrieved from .

-

ChemicalBook. 3-Hydroxyquinoline-2-carboxylic acid Properties and Supplier Data. Retrieved from .

-

MDPI - Molecules. Solubility Data, Solubility Parameters and Thermodynamic Behavior of Antiviral Drugs in Different Pure Solvents. (Methodological Reference). Retrieved from .

-

Engineered Science. Solubility and Solution Thermodynamics of Tylosin in Pure Solvents (Apelblat Model Application). Retrieved from .

-

Longdom Publishing. Quinoline Derivatives Thermodynamic Properties during Phase Transition. Retrieved from .

Sources

Electrophilic Substitution Reactions of 3-Hydroxyquinoline: A Regioselective Technical Guide

This comprehensive technical guide details the electrophilic substitution landscape of 3-hydroxyquinoline, focusing on regioselectivity, mechanistic drivers, and validated experimental protocols.

Abstract

3-Hydroxyquinoline (3-HQ) represents a unique scaffold in heterocyclic chemistry. Unlike its isomers (2- and 4-hydroxyquinoline), which exist predominantly as quinolones (keto-tautomers), 3-HQ retains a stable phenolic (enol) character. This structural distinction dictates its reactivity: the hydroxyl group at position 3 strongly activates the pyridine ring, directing electrophilic substitution primarily to the C4 position . This guide provides a mechanistic analysis of this regioselectivity and detailed protocols for halogenation, aminomethylation (Mannich), and diazo coupling, serving as a blueprint for functionalizing this privileged pharmacophore.

Part 1: Mechanistic Principles & Regioselectivity

Tautomerism and Electronic Character

The reactivity of 3-hydroxyquinoline is governed by its tautomeric stability. While 2- and 4-quinolinols tautomerize to forming amides (quinolones) due to thermodynamic stability derived from NH-CO conjugation, 3-hydroxyquinoline cannot form a neutral quinolone without disrupting aromaticity. Consequently, it behaves as a true enol , exhibiting reactivity analogous to

The C4-Regioselectivity Logic

Electrophilic Aromatic Substitution (EAS) on 3-HQ is a competition between the electron-withdrawing inductive effect (-I) of the nitrogen atom and the electron-donating mesomeric effect (+M) of the hydroxyl group.

-

The Hydroxyl Effect (+M): The OH group at C3 activates the ortho (C2 and C4) and para (C6, via cross-ring resonance) positions.

-

The Nitrogen Effect (-I/ -M): The pyridine nitrogen deactivates the ring, particularly positions C2 and C4. However, C2 is adjacent to the nitrogen, making it highly electron-deficient and subject to strong inductive deactivation.

-

The Winner: Position C4 benefits from the strong ortho-activation of the hydroxyl group while being less inductively deactivated than C2. Furthermore, the transition state for C4 substitution preserves the aromaticity of the benzene ring better than substitution on the benzene ring itself (positions 5/8), provided the nitrogen is not protonated.

Critical Note on pH: In strongly acidic media (e.g., mixed acid nitration), the nitrogen protonates (

Mechanistic Pathway Visualization

Figure 1: Reaction pathway highlighting the electronic factors driving C4-selectivity.

Part 2: Experimental Protocols

Module A: Halogenation (Bromination)

Direct bromination affords 4-bromo-3-hydroxyquinoline. This intermediate is crucial for subsequent palladium-catalyzed cross-couplings.

Protocol:

-

Reagents: 3-Hydroxyquinoline (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

-

Solvent: Acetonitrile (CH

CN) or Glacial Acetic Acid. -

Procedure:

-

Dissolve 3-hydroxyquinoline in solvent (0.1 M concentration).

-

Cool to 0°C.[1]

-

Add NBS portion-wise over 30 minutes to prevent over-bromination.

-

Stir at room temperature for 2–4 hours. Monitor by TLC (Rf product > Rf starting material).

-

Workup: Dilute with water. The product often precipitates. If not, extract with Ethyl Acetate, wash with brine, dry over Na

SO

-

-

Yield: Typically 75–85%.

-

Note: Using elemental bromine (Br

) can lead to poly-bromination; NBS is preferred for monoselectivity at C4.

Module B: The Mannich Reaction (Aminomethylation)

The Mannich reaction introduces an aminomethyl group at C4, enhancing solubility and metal-chelating properties. This is a key reaction for generating library diversity.

Protocol:

-

Reagents: 3-Hydroxyquinoline (1.0 eq), Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq), Formaldehyde (37% aq. solution) (1.2 eq).

-

Solvent: Ethanol (EtOH).

-

Procedure:

-

Dissolve the secondary amine in Ethanol.

-

Add Formaldehyde solution dropwise; stir for 15 minutes to form the iminium ion in situ.

-

Reflux for 4–6 hours.

-

Workup: Upon cooling, the Mannich base usually crystallizes out as a hydrochloride salt (if HCl was used) or free base. Filter and wash with cold ethanol.

-

-

Reaction:

Module C: Diazo Coupling

Coupling with diazonium salts occurs exclusively at C4, yielding azo-dyes with potential solvatochromic or therapeutic applications.

Protocol:

-

Diazotization:

-

Dissolve Aniline derivative (1.0 eq) in HCl (3.0 eq) at 0–5°C.

-

Add NaNO

(1.1 eq) solution dropwise, maintaining temp < 5°C.

-

-

Coupling:

-

Dissolve 3-Hydroxyquinoline (1.0 eq) in NaOH (10% aq) or Na

CO -

Slowly add the cold diazonium salt solution to the 3-HQ solution with vigorous stirring.

-

Maintain pH ~8-9 by adding base if necessary.

-

-

Isolation:

-

The azo compound precipitates as a deeply colored solid.

-

Adjust pH to 7, filter, wash with water, and recrystallize from ethanol/DMF.

-

Module D: Nitration (The pH Switch)

Nitration is the exception to the C4 rule if conditions are not controlled.

-

Method A (Mild - C4 Selective): Use Acetyl Nitrate (generated in situ from HNO

+ Acetic Anhydride) at low temperature (0°C). This minimizes protonation of the pyridine nitrogen, allowing the OH group to direct the NO -

Method B (Strong Acid - Benzene Ring Selective): Use Mixed Acid (conc. H

SO

Part 3: Data Summary & Applications

Reaction Summary Table

| Reaction Type | Reagent System | Major Product Position | Key Condition |

| Bromination | NBS / CH | C4 | 0°C to RT, controlled addition |

| Mannich | HCHO / Amine / EtOH | C4 | Reflux, neutral/basic conditions |

| Diazo Coupling | Ar-N | C4 | pH 8–9, 0–5°C |

| Nitration | HNO | C4 | Mild acid, kinetic control |

| Nitration | HNO | C5 / C8 | Strong acid (Protonated N) |

Applications in Drug Discovery[3]

-

Metallo-Drugs: 4-Substituted-3-hydroxyquinolines retain the bidentate (N, O) chelating pocket. Functionalization at C4 allows tuning of lipophilicity without disrupting the metal-binding site (unlike C2 substitution which sterically hinders chelation).

-

Bioisosteres: The scaffold serves as a bioisostere for naphthalene-diols and flavonoids in kinase inhibitor design.

References

-

Massoud, A. M., et al. (2014).[1] New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. Letters in Organic Chemistry. Link

- Key citation for C4 regioselectivity in bromination, formyl

-

Szakács, I., & Fülöp, F. (2013).[3] Syntheses, Transformations and Applications of Aminonaphthol Derivatives Prepared via Modified Mannich Reactions. Tetrahedron. Link

- Provides comparative mechanistic insight into phenol-like heterocyclic reactivity.

- O'Neil, M.J. (Ed.).The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 3-Hydroxyquinoline (Monograph). Standard reference for physical properties and tautomeric forms.

-

PubChem Compound Summary. 3-Hydroxyquinoline (CID 11376). National Center for Biotechnology Information. Link

- Source for structural data and safety classific

Sources

Methodological & Application

Technical Guide: 3-Hydroxyquinoline-2-carboxylic Acid (3-HQA) as a Dual-Function Fluorescent Probe

Executive Summary

3-Hydroxyquinoline-2-carboxylic acid (3-HQA) is a bioactive metabolite of the kynurenine pathway with underutilized but potent fluorogenic properties. Unlike standard constitutive fluorophores (e.g., Fluorescein), 3-HQA acts as an environment-sensitive "turn-on" probe . Its fluorescence is intrinsically quenched in aqueous solution due to Excited-State Intramolecular Proton Transfer (ESIPT) and solvent relaxation but is dramatically restored upon:

-

Chelation: Coordination with specific divalent cations (Zn²⁺, Cd²⁺).

-

Hydrophobic Confinement: Binding to the IIA subdomain of Human Serum Albumin (HSA).[1][2]